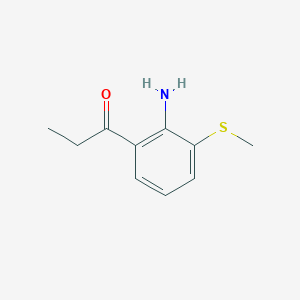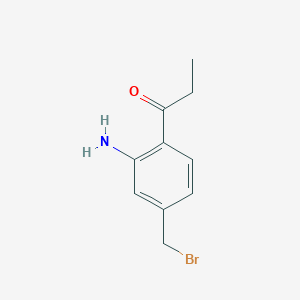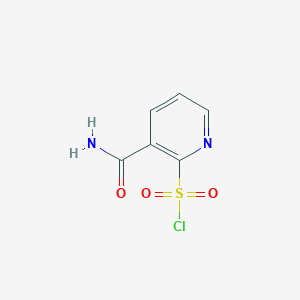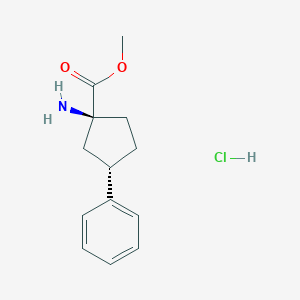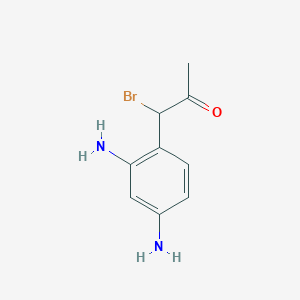![molecular formula C13H16ClN3O B14058543 trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol](/img/structure/B14058543.png)
trans-[4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: is a complex organic compound featuring a cyclohexyl group bonded to a methanol moiety and an 8-chloroimidazo[1,5-a]pyrazin-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the 8-chloroimidazo[1,5-a]pyrazine core, followed by the introduction of the cyclohexyl group through a series of substitution and addition reactions. The final step involves the reduction of an intermediate compound to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom in the imidazo[1,5-a]pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
8-chloroimidazo[1,5-a]pyrazine: Shares the imidazo[1,5-a]pyrazine core but lacks the cyclohexyl and methanol groups.
Cyclohexylmethanol: Contains the cyclohexyl and methanol groups but lacks the imidazo[1,5-a]pyrazine moiety.
Uniqueness: : ((1R,4r)-4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl)methanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C13H16ClN3O |
|---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
[4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H16ClN3O/c14-12-11-7-16-13(17(11)6-5-15-12)10-3-1-9(8-18)2-4-10/h5-7,9-10,18H,1-4,8H2 |
InChI Key |
KSHYLWKJWLZXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)C2=NC=C3N2C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
